5-((2-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
Description
Properties
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O3/c24-21-4-2-1-3-17(21)15-30-23-16-29-20(13-22(23)28)14-26-9-11-27(12-10-26)19-7-5-18(25)6-8-19/h1-8,13,16H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOMTJJHFFTUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((2-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyranone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-chlorobenzyl group: This step may involve nucleophilic substitution reactions.
Attachment of the 4-fluorophenylpiperazine moiety: This can be done through amide bond formation or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzyl group.
Reduction: Reduction reactions could target the pyranone core or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
This compound could have several applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly targeting neurological or psychiatric disorders.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Chemical Biology: Use as a probe to study biological processes or as a tool in chemical genetics.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological targets. Generally, it could interact with receptors, enzymes, or ion channels, modulating their activity. The molecular pathways involved might include signal transduction, neurotransmitter release, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Fluorophenyl Substitution
Compound A : 5-((2-Chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
- CAS Number : 898465-57-1
- Molecular Formula : C23H22ClFN2O3 (same as target compound)
- Key Difference : Fluorine at the 2-position of the phenyl group on piperazine.
- Electronic effects: Meta-substitution (2-fluoro) vs. para-substitution (4-fluoro) alters electron distribution, which may affect interactions with biological targets.
Core Structure Variants: Triazole-Thione Derivatives
Compound B : 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione
Piperazine Substituent Modifications
Compound C : 5-((4-Nitrobenzyl)oxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one
- Molecular Formula : C25H24N2O7
- Key Differences :
- Benzyloxy group : 4-Nitrobenzyl (electron-withdrawing) vs. 2-chlorobenzyl.
- Piperazine substituent : Furan-2-carbonyl (heterocyclic) vs. 4-fluorophenyl.
- Binding interactions: The furan carbonyl may engage in hydrogen bonding, differing from the halogen-π interactions of fluorophenyl .
Functional Group Replacements
Compound D : 5-(2-(Indolin-1-yl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one
Structural and Functional Analysis Table
Research Implications
- Structure-Activity Relationships (SAR): Fluorophenyl position: Para-substitution (4-fluoro) optimizes electronic effects for receptor binding compared to meta (2-fluoro) .
- Synthetic Feasibility : Triazole-thione derivatives (e.g., Compound B) show higher yields (~82%), suggesting robust synthetic routes, though pyran-4-one derivatives remain pharmacologically relevant .
Biological Activity
The compound 5-((2-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Pyranone core : A 4H-pyran-4-one structure which is known for various biological activities.
- Chlorobenzyl group : Enhances lipophilicity and may contribute to binding interactions with biological targets.
- Piperazine moiety : This group is often associated with neuroactive properties and may influence the compound's pharmacodynamics.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study reported that derivatives containing piperazine showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting a promising alternative in antimicrobial therapy .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been highlighted in several studies. Compounds with similar piperazine and pyranone structures demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound could be beneficial in treating inflammatory conditions .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a derivative of this compound was tested against A431 (human epidermoid carcinoma) and MCF7 (breast cancer) cells, showing IC50 values significantly lower than conventional chemotherapeutic agents like doxorubicin. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several piperazine derivatives, including the target compound. The results indicated that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 15 µg/mL and 30 µg/mL respectively. These findings suggest its potential use as a novel antibacterial agent .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of the compound in an animal model of arthritis. The study reported a significant reduction in paw swelling and serum levels of inflammatory markers after treatment with the compound over a period of two weeks. Histological analysis confirmed decreased infiltration of inflammatory cells in joint tissues .
Research Findings Summary
Q & A
Q. What are the standard synthetic routes for 5-((2-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one, and which reaction conditions are critical for achieving high yields?
The compound is synthesized via multi-step reactions, typically involving:
- Step 1: Formation of the pyranone core using Claisen-Schmidt or Kostanecki-Robinson condensation, with ketones/aldehydes under acidic or basic conditions.
- Step 2: Introduction of the 2-chlorobenzyloxy group via nucleophilic substitution (e.g., Williamson ether synthesis) at the 5-position of the pyranone ring.
- Step 3: Functionalization at the 2-position with the piperazine moiety through Mannich-type reactions or alkylation, using 4-(4-fluorophenyl)piperazine as a precursor.
Critical conditions include anhydrous solvents (e.g., DMF, THF), controlled temperatures (60–80°C for alkylation), and catalytic bases (e.g., K₂CO₃) to minimize side reactions. Reaction progress should be monitored via TLC or HPLC .
Advanced
Q. How can researchers optimize the synthetic yield of this compound when encountering low-purity intermediates?
- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates. For polar by-products, employ reverse-phase HPLC with acetonitrile/water mobile phases .
- Reaction Optimization: Adjust stoichiometry (e.g., excess piperazine derivative for Mannich reactions) and employ inert atmospheres (N₂/Ar) to prevent oxidation.
- Intermediate Stability: Store sensitive intermediates at –20°C in anhydrous DMSO or DMF to prevent hydrolysis .
Basic
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., benzyloxy at C5, piperazine at C2) and detects stereochemical impurities.
- HPLC-MS: Validates purity (>95%) and molecular mass (m/z 428.88 for [M+H]⁺).
- X-ray Crystallography: Resolves absolute configuration and crystal packing, critical for structure-activity studies .
Advanced
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound, particularly regarding piperazine ring orientation?
Single-crystal X-ray diffraction provides:
- Torsion Angles: Quantifies piperazine ring puckering (e.g., chair vs. boat conformation) and spatial orientation relative to the pyranone core.
- Intermolecular Interactions: Identifies hydrogen bonds (e.g., C=O⋯H–N) or π-π stacking between fluorophenyl groups, influencing solubility and stability.
- Validation: Cross-references computational models (DFT) to resolve discrepancies in solution-state NMR data .
Basic
Q. What initial biological screening assays are recommended to evaluate the pharmacological potential of this compound?
- Enzyme Inhibition: Test against kinases (e.g., PI3K) or GPCRs (e.g., serotonin receptors) using fluorogenic substrates.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Microbial Susceptibility: Broth microdilution assays against Gram-positive/negative bacteria .
Advanced
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for enhancing target binding affinity?
- Analog Synthesis: Modify substituents systematically (e.g., replace 4-fluorophenyl with 4-Cl or 4-OCH₃) and assess activity.
- Computational Docking: Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., dopamine D₂ receptor).
- Pharmacophore Mapping: Identify essential moieties (e.g., pyranone carbonyl for H-bonding) using QSAR models .
Basic
Q. What are the recommended protocols for handling and storing this compound to ensure stability during experimental workflows?
- Storage: –80°C in amber vials under argon to prevent photodegradation and oxidation.
- Solubility: Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) for assays.
- Safety: Use fume hoods and PPE (gloves, goggles) due to potential irritant properties .
Advanced
Q. How can researchers reconcile discrepancies in reported biological activity data for structurally related pyran-4-one derivatives?
- Assay Standardization: Control variables (e.g., cell passage number, serum concentration) to minimize inter-lab variability.
- Metabolic Stability: Test compounds in hepatocyte microsomes to account for differential metabolism.
- Target Profiling: Use proteome-wide affinity chromatography to identify off-target interactions .
Basic
Q. Which computational modeling approaches are suitable for predicting the binding modes of this compound with potential biological targets?
- Molecular Docking: Glide (Schrödinger) or GOLD for rigid-receptor docking.
- MD Simulations: AMBER or GROMACS to simulate ligand-receptor dynamics (100 ns trajectories).
- ADMET Prediction: SwissADME or pkCSM for bioavailability and toxicity profiling .
Advanced
Q. What strategies can mitigate off-target interactions identified during in vitro screening?
- Selective Functionalization: Introduce bulky substituents (e.g., tert-butyl) to sterically block non-target binding pockets.
- Prodrug Design: Mask reactive groups (e.g., esterify hydroxyls) to enhance specificity upon activation.
- Polypharmacology Profiling: Use KinomeScan or Eurofins panels to evaluate multi-target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
